
Licoisoflavanon
Übersicht
Beschreibung
Licoisoflavanone is a phenolic compound derived from licorice, specifically from the Glycyrrhiza species. It belongs to the class of isoflavanones, which are known for their diverse biological activities. Licoisoflavanone has garnered attention due to its potential pharmacological properties, including antioxidant, antimicrobial, and cytotoxic effects .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of natural preservatives and health supplements.
Wirkmechanismus
Target of Action
Licoisoflavanone, an isoflavonoid compound isolated from licorice root , primarily targets the SYK and JAK2 proteins . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . For instance, it has been suggested that Licoisoflavanone may inhibit the activity of certain enzymes, such as xanthine oxidase and monoamine oxidase .
Biochemical Pathways
Licoisoflavanone affects several biochemical pathways. It has been associated with the P53, cAMP, and NF-kB pathways, which are related to SARS-CoV-2 infection . These pathways play vital roles in regulating cell cycle, signal transduction, and immune response, respectively .
Result of Action
Licoisoflavanone has been found to exhibit antimicrobial effects . It has shown potent effects against methicillin-resistant Staphylococcus aureus (MRSA) strains . Additionally, it has been suggested to have antiviral properties, potentially reducing the severity of inflammatory diseases .
Action Environment
The action, efficacy, and stability of Licoisoflavanone can be influenced by various environmental factors. For instance, the biotransformation process of Licoisoflavanone involves a series of reactions, including hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation . These reactions can be affected by the conditions of the environment, such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Licoisoflavanone interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that isoflavonoids, the class of compounds to which Licoisoflavanone belongs, play a key role in plant-environment interactions and act as phytoalexins .
Cellular Effects
It has been suggested that Licoisoflavanone may have cytotoxic activities against different human cancer cell lines
Molecular Mechanism
It is known that isoflavonoids can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Metabolic Pathways
Licoisoflavanone is part of the isoflavonoid metabolic pathway, which is derived from the phenylpropanoid pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Licoisoflavanone can be synthesized through biotransformation processes using microorganisms. For instance, the fungal strain Aspergillus niger KCCM 60332 has been employed to transform licorice phenolics into licoisoflavanone through a series of reactions such as hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation .
Industrial Production Methods: Industrial production of licoisoflavanone typically involves the extraction of licorice roots followed by purification processes. High-performance liquid chromatography is often used to isolate and purify licoisoflavanone from licorice extracts .
Analyse Chemischer Reaktionen
Types of Reactions: Licoisoflavanone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of licoisoflavanone can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Vergleich Mit ähnlichen Verbindungen
Licoisoflavanone is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Glycyrrhisoflavone: Another isoflavone from licorice with potent antibacterial effects.
Echinatin: A chalcone from licorice with antimicrobial properties.
Isobavachalcone: A chalcone with cytotoxic activities.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPLDZUOFZXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984564 | |
| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-26-3 | |
| Record name | 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological targets have been identified for licoisoflavanone and what are the downstream effects of this interaction?
A1: Licoisoflavanone has been identified as a potent activator of the Pregnane X receptor (PXR) []. PXR is a xenobiotic receptor involved in the regulation of drug metabolism and transport. Activation of PXR by licoisoflavanone can lead to the induction of drug-metabolizing enzymes and transporters, which may have implications for drug interactions. Additionally, licoisoflavanone exhibits cytotoxic activities against various human cancer cell lines, including A375P, MCF-7, and HT-29 [].
Q2: Can you describe the structural characteristics of licoisoflavanone?
A2: Licoisoflavanone possesses a characteristic isoflavanone skeleton. Although a specific molecular formula and weight were not provided in the provided abstracts, its structure consists of two benzene rings (A and B) linked by a three-carbon unit forming a pyran ring (C). A prominent structural feature is the presence of a prenyl group attached to ring A []. This prenylation is commonly observed in other licorice-derived isoflavonoids and contributes to their biological activity.
Q3: What is the significance of licoisoflavanone being found in licorice species and how does its presence contribute to the understanding of licorice's traditional use?
A3: Licoisoflavanone is primarily found in licorice species, particularly Glycyrrhiza uralensis, and is considered a characteristic marker compound for this species [, ]. Traditional Chinese Medicine utilizes licorice for various ailments, including insomnia, anxiety, and respiratory issues []. The identification of licoisoflavanone and its biological activities, such as PXR activation and cytotoxicity, provides insights into the potential molecular mechanisms underlying these traditional uses.
Q4: How does the structure of licoisoflavanone compare to other related compounds found in licorice, and does this similarity relate to similar activities?
A4: Licoisoflavanone shares structural similarities with other bioactive compounds found in licorice, such as glycyrrhisoflavone, echinatin, and isobavachalcone, particularly the presence of prenyl groups and the isoflavan or chalcone skeletons []. These structural similarities often translate to overlapping biological activities. For example, both licoisoflavanone and glycycoumarin, another licorice constituent, have been identified as PXR activators [, ].
Q5: Are there any computational studies that shed light on licoisoflavanone's interactions with its target?
A5: Yes, computational tools like molecular docking have been used to study the interaction of licoisoflavanone with targets like PXR []. These studies can predict the binding affinity and potential binding modes of licoisoflavanone within the active site of the receptor, providing insights into the molecular basis of its activity.
Q6: What analytical techniques are commonly employed to identify and quantify licoisoflavanone in complex mixtures like licorice extracts?
A6: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique frequently used for the separation, identification, and quantification of licoisoflavanone in complex mixtures [, ]. This technique combines the separation capabilities of HPLC with the detection sensitivity and structural information provided by mass spectrometry. Additionally, NMR spectroscopy, particularly 1H NMR and HMBC experiments, are invaluable for characterizing the structure and quantifying licoisoflavanone, even within complex metabolomes [].
Q7: Has the biotransformation of licoisoflavanone been investigated, and what is the significance of such studies?
A7: Yes, studies have investigated the biotransformation of licoisoflavanone using fungal strains like Aspergillus niger []. These studies aim to identify the metabolites produced when licoisoflavanone is metabolized, potentially uncovering novel derivatives with altered biological activities. Understanding the metabolic fate of licoisoflavanone is crucial for assessing its efficacy and safety in vivo.
Q8: What are the implications of licoisoflavanone's potential to modulate PXR activity in a clinical context?
A8: Licoisoflavanone's ability to activate PXR raises concerns about potential herb-drug interactions, especially for individuals consuming licorice supplements alongside prescription medications []. PXR activation can induce drug-metabolizing enzymes, potentially altering the pharmacokinetics and efficacy of co-administered drugs. Further research is crucial to determine the clinical relevance of these interactions and establish safe dosage recommendations for licorice supplements.
Q9: Have any studies investigated the potential for resistance to licoisoflavanone's cytotoxic effects in cancer cells?
A9: While licoisoflavanone exhibits cytotoxic activity against certain cancer cell lines [], the provided abstracts do not mention specific studies investigating resistance mechanisms. Future research focusing on the long-term effects of licoisoflavanone on cancer cells and exploring potential resistance development will be essential to evaluate its suitability as a potential anticancer agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


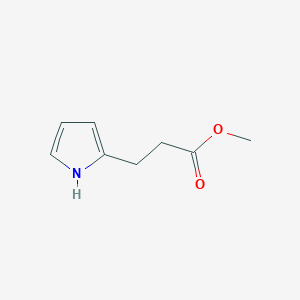

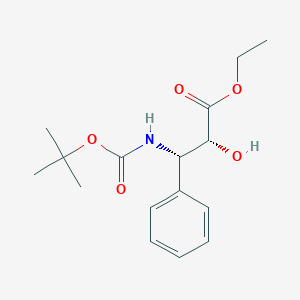


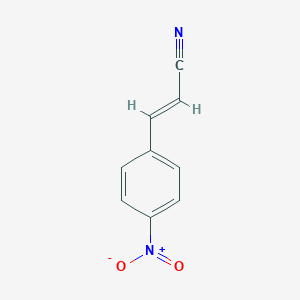

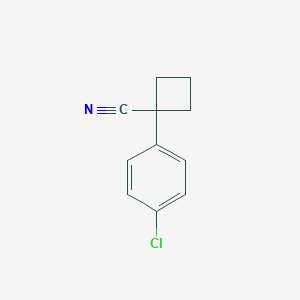
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
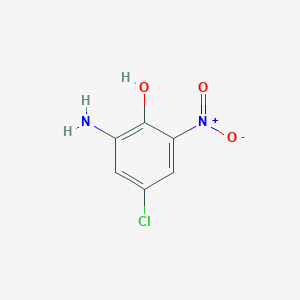

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

